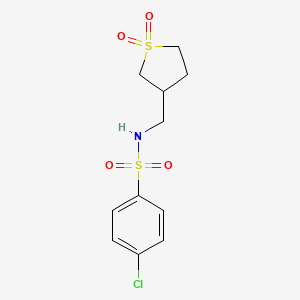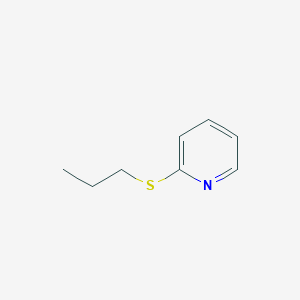
4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide are not available in the search results, related compounds have been synthesized in various studies. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized as part of a study . Another study synthesized a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives .科学的研究の応用
Synthesis and Biological Potential
The synthesis of novel Schiff bases, including derivatives of 4-chloro-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide, has been explored for their enzyme inhibition potential against AChE and BChE enzymes. These compounds have shown significant enzyme inhibition, indicating their potential for therapeutic applications in conditions related to enzyme dysregulation. Molecular docking studies further support their binding efficacy, and antioxidant studies reveal good scavenging abilities, highlighting their broad biological potential (Kausar et al., 2019).
Chemosensing Applications
A study developed an accessible colorimetric and fluorescence probe for the selective and sensitive detection of Sn2+ ions in aqueous solutions, which could be used for bioimaging applications in living cells and zebrafish. This highlights the compound's utility in environmental monitoring and biological research, providing a tool for the detection of specific ions with high sensitivity and selectivity (Ravichandiran et al., 2020).
Anticancer Activity
Research into novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives has shown promising in vitro antitumor activity against a variety of human tumor cell lines. These findings suggest the compound's potential as a starting point for the development of new anticancer agents, highlighting its applicability in pharmaceutical research (Sławiński et al., 2012).
Carbonic Anhydrase Inhibition
Another study focused on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase enzymes. These compounds demonstrated potent inhibition of carbonic anhydrase isoenzymes, indicating potential therapeutic applications in diseases where such inhibition is beneficial (Gul et al., 2016).
作用機序
Target of Action
The primary target of 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects several physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation due to the lack of selective and brain-penetrant pharmacological tool compounds .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound can lead to changes in cell excitability, which can have various effects depending on the specific cell type and physiological context . For example, in neurons, this could potentially lead to changes in neuronal firing patterns, which could have implications for conditions such as pain, epilepsy, and addiction .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH . Therefore, an overexpression of carbonic anhydrase IX (CA IX) genes was detected in many solid tumors . Accordingly, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
特性
IUPAC Name |
4-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c12-10-1-3-11(4-2-10)19(16,17)13-7-9-5-6-18(14,15)8-9/h1-4,9,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBDGELMQDIIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759871.png)
![Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2759872.png)


![methyl 3-[[4-(cyclopentylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2759876.png)
![methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2759878.png)



![1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2759885.png)

![Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2759888.png)
